molecular formula C9H7N3O2 B8132397 2-amino-4-oxo-1H-quinazoline-6-carbaldehyde

2-amino-4-oxo-1H-quinazoline-6-carbaldehyde

Cat. No.: B8132397
M. Wt: 189.17 g/mol
InChI Key: CDXXGDNXGWPKQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound identified as “2-amino-4-oxo-1H-quinazoline-6-carbaldehyde” is a chemical entity with specific properties and applications. This compound is utilized in various scientific fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-oxo-1H-quinazoline-6-carbaldehyde involves multiple steps, including the selection of appropriate starting materials and reaction conditions. The synthetic route typically includes:

    Selection of Precursors: The initial step involves choosing suitable precursors that can undergo chemical transformations to form the desired compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as chromatography or recrystallization to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Utilizing large reactors to carry out the chemical reactions on a bigger scale.

    Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.

    Quality Control: Rigorous quality control measures are in place to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-oxo-1H-quinazoline-6-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions involve the gain of electrons, resulting in reduced forms of the compound.

    Substitution: In substitution reactions, one functional group in the compound is replaced by another, often using specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Catalysts: Catalysts like palladium on carbon are often employed to facilitate reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-amino-4-oxo-1H-quinazoline-6-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is employed in biological studies to investigate its effects on cellular processes.

    Medicine: Research into its potential therapeutic applications is ongoing, exploring its efficacy in treating certain medical conditions.

    Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-amino-4-oxo-1H-quinazoline-6-carbaldehyde exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a response.

    Pathways: It influences various biochemical pathways, leading to changes in cellular functions and processes.

Properties

IUPAC Name

2-amino-4-oxo-1H-quinazoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-9-11-7-2-1-5(4-13)3-6(7)8(14)12-9/h1-4H,(H3,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXXGDNXGWPKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1C=O)C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.